Physicochemical Property Differentiation: Calculated logP and Hydrogen-Bonding Profile vs. Metribuzin
The target compound bears a 3-chloro-4-methylphenylamino group at C3, replacing the methylthio group of metribuzin. This substitution increases calculated logP and alters the hydrogen-bond donor/acceptor profile. Calculated logP for the target compound is 3.0 (from MolBIC IDRBLab [1]), versus metribuzin's calculated logP of approximately 1.6–1.7 (PubChem XLogP3 [2]). The polar surface area is 71.7 Ų (from mcule.com ), compared to metribuzin's 76.8 Ų. These physicochemical shifts affect membrane permeability, soil mobility, and protein-binding characteristics relevant to both agrochemical and medicinal applications.
| Evidence Dimension | Calculated logP (lipophilicity) |
|---|---|
| Target Compound Data | Calculated logP: 3.0 |
| Comparator Or Baseline | Metribuzin (4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-one): Calculated logP ~1.6–1.7 (PubChem XLogP3) |
| Quantified Difference | Δ logP ≈ +1.3 to +1.4 (target compound more lipophilic) |
| Conditions | In silico calculation; target compound data from MolBIC IDRBLab; metribuzin data from PubChem XLogP3 |
Why This Matters
A logP difference of >1 unit indicates substantially different partitioning behavior, directly impacting formulation strategy, bioavailability prediction, and environmental fate assessment.
- [1] MolBIC IDRBLab. Compound Information: logP 3.0 for 6-(tert-butyl)-3-((3-chloro-4-methylphenyl)amino)-1,2,4-triazin-5(4H)-one. https://molbic.idrblab.net View Source
- [2] PubChem. Metribuzin (CID 31279): XLogP3 1.6–1.7. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/metribuzin View Source
